molecular formula C14H17NO2S3 B2566417 5-ethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-sulfonamide CAS No. 1207022-97-6

5-ethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-sulfonamide

Cat. No. B2566417
CAS RN: 1207022-97-6
M. Wt: 327.48
InChI Key: ODJLGPXTCSLYIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

Organoboron compounds are highly valuable building blocks in organic synthesis . The most important application to be named is the Suzuki–Miyaura-coupling . Moreover, the boron moiety can be converted into a broad range of functional groups .

Scientific Research Applications

Organic Synthesis and Catalysis

The compound’s unique structure, containing both a thiophene ring and a sulfonamide group, makes it an attractive candidate for organic synthesis. Researchers have explored its use as a building block in Suzuki–Miyaura couplings, where it participates in C–C bond-forming reactions. Additionally, its stability and ease of purification contribute to its popularity in chemical transformations .

Antitumor Activity

The compound’s antitumor properties have been assessed against human malignant melanoma cells (A375) using standard in vitro assays. Further investigations could reveal its potential as an anticancer agent .

DNA Thermal Denaturation Studies

Researchers have employed similar thiophene derivatives to study DNA thermal denaturation. Investigating the impact of this compound on DNA stability and interactions could yield valuable insights .

Hydromethylation Reactions

Interestingly, the compound’s radical approach allows for protodeboronation of alkyl boronic esters, leading to formal anti-Markovnikov alkene hydromethylation. This transformation has been applied to methoxy-protected (−)-D8-THC and cholesterol .

Total Synthesis of Natural Products

The protodeboronation of this compound has been utilized in the formal total synthesis of d-®-coniceine and indolizidine 209B. Its role in constructing complex natural products underscores its significance in synthetic chemistry .

Future Directions

Thiophene-based analogs continue to attract a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future of ‘5-ethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-sulfonamide’ and similar compounds lies in further exploring their properties and potential uses in fields like pharmaceuticals and organic electronics.

properties

IUPAC Name

5-ethyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S3/c1-2-11-5-6-13(19-11)20(16,17)15-10-14(7-8-14)12-4-3-9-18-12/h3-6,9,15H,2,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJLGPXTCSLYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-sulfonamide

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